molecular formula C6H6N2O2 B13958496 3-Pyridinecarboximidoperoxoic acid CAS No. 352015-09-9

3-Pyridinecarboximidoperoxoic acid

Katalognummer: B13958496
CAS-Nummer: 352015-09-9
Molekulargewicht: 138.12 g/mol
InChI-Schlüssel: FQPPVPKSQMOKFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinecarboximidoperoxoic acid is an organic compound with the molecular formula C6H6N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinecarboximidoperoxoic acid typically involves the reaction of pyridine-3-carboxylic acid with hydrogen peroxide in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Pyridinecarboximidoperoxoic acid undergoes various chemical reactions, including:

    Oxidation: It can act as an oxidizing agent in organic synthesis.

    Reduction: Under specific conditions, it can be reduced to form other derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

3-Pyridinecarboximidoperoxoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism by which 3-Pyridinecarboximidoperoxoic acid exerts its effects involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Comparison: 3-Pyridinecarboximidoperoxoic acid is unique due to its peroxoic acid functional group, which imparts distinct chemical properties compared to other pyridinecarboxylic acids. This makes it particularly useful as an oxidizing agent and in specific industrial applications where such properties are desirable.

Eigenschaften

CAS-Nummer

352015-09-9

Molekularformel

C6H6N2O2

Molekulargewicht

138.12 g/mol

IUPAC-Name

hydroxy pyridine-3-carboximidate

InChI

InChI=1S/C6H6N2O2/c7-6(10-9)5-2-1-3-8-4-5/h1-4,7,9H

InChI-Schlüssel

FQPPVPKSQMOKFP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=N)OO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.